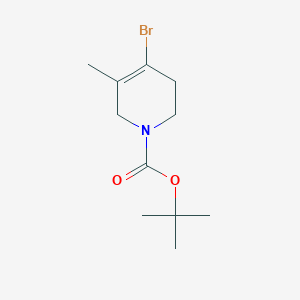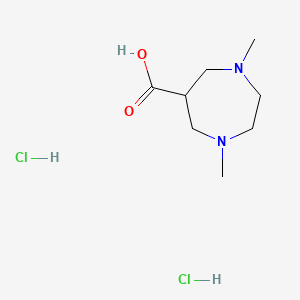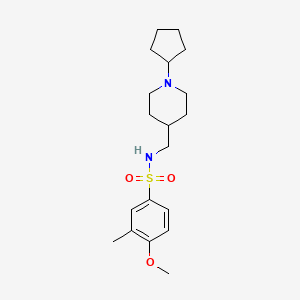
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are well-known for their antibacterial activity .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common feature in many pharmaceuticals and is known to interact with biological targets. It also contains a methoxy group and a methyl group attached to a benzene ring, which could potentially influence its physical and chemical properties .Chemical Reactions Analysis
The compound, being a sulfonamide, might undergo reactions typical for this class of compounds. This could include hydrolysis under acidic or alkaline conditions, or displacement reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors influencing these properties could include the presence of the piperidine ring, the methoxy and methyl groups on the benzene ring, and the sulfonamide functional group .Wissenschaftliche Forschungsanwendungen
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein-protein interactions, post-translational modifications, or protein abundance in different conditions.
Drug Development
The compound shows promise in drug development , specifically targeting neurological disorders. It could be used as a lead compound in the development of new drugs for treating diseases like Alzheimer’s, Parkinson’s, or epilepsy.
Medicinal Chemistry
In medicinal chemistry , this compound is of interest due to its unique structure. Medicinal chemists could use it as a starting point to synthesize new compounds with potential therapeutic effects.
Study of Protein-Protein Interactions
The compound holds potential as a tool in studying protein-protein interactions . Understanding these interactions is crucial for deciphering cellular processes and could lead to the development of new therapeutic strategies.
Drug Discovery
The compound has diverse applications in drug discovery . It could be screened against various biological targets to identify potential new drugs.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound could potentially be of interest in pharmaceutical research, given the known biological activity of sulfonamides and compounds containing a piperidine ring . Further studies could focus on elucidating its biological activity, optimizing its properties through structural modifications, and assessing its safety profile.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-13-18(7-8-19(15)24-2)25(22,23)20-14-16-9-11-21(12-10-16)17-5-3-4-6-17/h7-8,13,16-17,20H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYBWDREKHIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

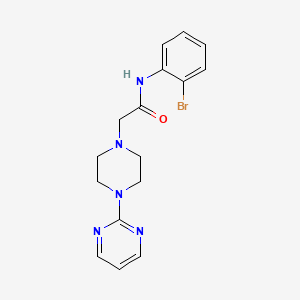
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(5,7-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2903214.png)
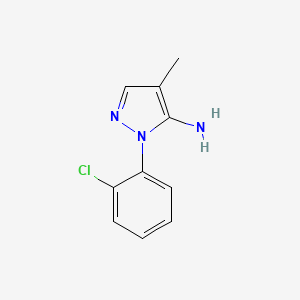
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2903216.png)
![3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2903217.png)
![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)
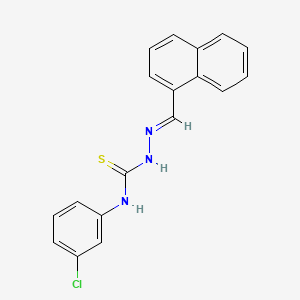

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)
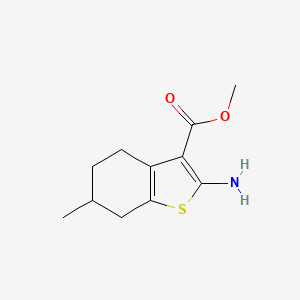
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
